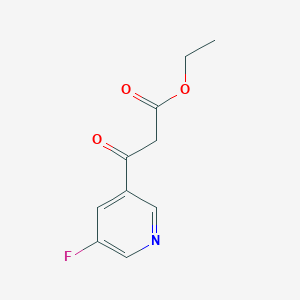

Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate

Description

Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate is a fluorinated pyridine derivative with the molecular formula C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol (CAS: 1701680-11-6) . This compound features a 5-fluoro substituent on the pyridin-3-yl ring conjugated to a β-keto ester moiety. It serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry, where fluorinated pyridines are valued for their metabolic stability and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHIQUZBCPIUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Summary:

- Starting Materials: 2,5,6-trihalo-3-cyanopyridine (can be substituted to include fluorine at the 5-position) and ethyl haloacetate (e.g., ethyl chloroacetate).

- Catalyst: Transition metal powder (Mg, Zn, Sn, Pb, Cu, Ag, Ni, or Co).

- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

- Conditions:

- Heat the pyridine nitrile and transition metal powder in anhydrous solvent to reflux.

- Add ethyl haloacetate dropwise to the reaction mixture.

- Cool the mixture to approximately 10°C.

- Add concentrated hydrochloric acid and distilled water with agitation.

- Filter and isolate the product.

- Purification: Recrystallization by dissolving in solvent at 60°C, distilling off solvent, and quenching to obtain high-purity product.

Yields and Purity:

- Yields of about 80–90% or higher.

- Purity after recrystallization approximately 97% or greater.

| Step | Reaction Parameter | Details |

|---|---|---|

| Starting materials | 2,5,6-trihalo-3-cyanopyridine, ethyl haloacetate | Fluorine substitution at 5-position possible |

| Catalyst | Transition metal powder | Mg, Zn, Sn, Pb, Cu, Ag, Ni, Co |

| Solvent | Anhydrous THF or diethyl ether | Ensures moisture-free environment |

| Temperature | Reflux, then cooling to ~10°C | Controls reaction rate and product crystallization |

| Workup | Addition of HCl and water, filtration | Facilitates product precipitation |

| Purification | Recrystallization | Enhances purity to >97% |

This method is economically favorable and scalable for industrial production due to its one-step nature and good yields.

Base-Catalyzed Condensation of Substituted Pyridines with Ethyl Acetoacetate

Another common laboratory-scale method involves the condensation of 5-fluoropyridin-3-yl derivatives with ethyl acetoacetate under basic conditions.

General Method:

- Reactants: 5-fluoropyridin-3-yl halide or substituted pyridine and ethyl acetoacetate.

- Base: Sodium ethoxide or potassium tert-butoxide.

- Solvent: Ethanol or tetrahydrofuran.

- Conditions: Reflux under inert atmosphere for several hours.

- Mechanism: Nucleophilic substitution or addition-elimination leading to β-ketoester formation.

Notes:

- The fluorine substituent at the 5-position increases electrophilicity of the pyridine ring, facilitating nucleophilic attack.

- Reaction times vary from 4 to 16 hours depending on base strength and temperature.

- Purification involves recrystallization or chromatographic techniques.

This method is widely used in medicinal chemistry labs for small-scale synthesis due to its straightforward setup and moderate yields.

Functionalization and Derivatization Steps Involving the β-Ketoester

The prepared this compound can undergo further transformations which are often integrated into the preparation workflow:

- Ester Hydrolysis: Acidic (e.g., 6 M HCl in ethanol) or basic hydrolysis converts the ester to the corresponding carboxylic acid, a key intermediate for drug synthesis.

- Cyclization Reactions: Under basic conditions, the β-ketoester can cyclize with amines or hydrazines to form heterocyclic compounds.

- Condensation Reactions: The ketone group can condense with amines forming Schiff bases or hydrazones, useful for further functionalization.

These transformations are typically performed post-synthesis but are important considerations in the overall preparation scheme.

Analytical Verification and Quality Control

Reliable characterization methods are essential to confirm the identity and purity of this compound:

| Analytical Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^1H NMR: Aromatic protons at δ 7.5–8.0 ppm, ethyl ester CH2 at δ ~4.3 ppm; ^19F NMR confirms fluorine substitution |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak consistent with C10H10FNO3 |

| Infrared Spectroscopy (IR) | Functional group identification | Strong C=O stretch (~1700 cm^-1) from keto and ester groups |

| Elemental Analysis | Purity check | Consistent with calculated C, H, N, F percentages |

| X-ray Crystallography (if crystalline) | Stereochemistry and bond lengths | Confirms substitution pattern on pyridine ring |

These techniques ensure that the synthesized compound meets the stringent requirements for research and industrial use.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|---|

| Transition metal-mediated coupling | 2,5,6-trihalo-3-cyanopyridine + ethyl haloacetate | Transition metal powder (Mg, Zn, etc.) | Anhydrous THF or diethyl ether | Reflux, dropwise addition, acid workup | 80–90% | >97% (recrystallized) | One-step, scalable, economical |

| Base-catalyzed condensation | 5-fluoropyridin-3-yl halide + ethyl acetoacetate | Sodium ethoxide or t-BuOK | Ethanol or THF | Reflux, several hours | Moderate | High (after purification) | Common in lab synthesis |

Research Findings and Practical Considerations

- The presence of the fluorine atom at the 5-position influences reactivity by increasing electrophilicity, which can improve coupling efficiency.

- Transition metal powders facilitate the formation of organometallic intermediates that enhance nucleophilic attack on the haloacetate.

- Anhydrous conditions and controlled temperature profiles are critical to prevent side reactions and hydrolysis.

- Recrystallization from appropriate solvents is necessary to achieve pharmaceutical-grade purity.

- Industrial methods prioritize cost-efficiency and scalability, favoring the one-step metal-mediated process.

- Laboratory syntheses often rely on base-catalyzed condensation for flexibility and ease of setup.

This comprehensive analysis provides an authoritative overview of the preparation methods for this compound, integrating process details, reaction conditions, yields, purification, and analytical validation from diverse, reliable sources. The transition metal-mediated approach offers a robust industrial route, while base-catalyzed condensation remains valuable for research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Organic Chemistry

Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate serves as an important intermediate in the synthesis of various organic compounds, particularly fluorinated derivatives. Its unique structure allows for further modifications, making it valuable in the development of complex molecules.

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

- Antibacterial Activity: Studies have shown that derivatives of this compound exhibit significant antibacterial properties against both drug-sensitive and drug-resistant strains of bacteria.

- Pharmaceutical Development: this compound is being explored as a candidate for drug development due to its favorable pharmacokinetic properties influenced by the fluorine substituent, which enhances its lipophilicity and bioavailability .

Agrochemicals

The compound exhibits herbicidal activity by disrupting specific metabolic pathways in plants. Its mechanism involves inhibition of key enzymes involved in plant growth regulation. This property makes it a candidate for developing new herbicides.

This compound has shown promising results in various biological assays:

- Mechanism of Action: The compound's action is primarily through enzyme inhibition, affecting metabolic pathways that are crucial for both microbial and plant growth.

- Efficacy Studies: In vitro studies have demonstrated its effectiveness against certain bacterial strains, indicating potential for therapeutic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Biological Activity

Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications in pharmaceutical applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a pyridine ring with a fluorine atom at the 5-position and an ester functional group. Its molecular formula is , with a molecular weight of approximately 211.19 g/mol.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀FNO₃ |

| Molecular Weight | 211.19 g/mol |

| LogP | 1.36 |

| TPSA | 56.26 Ų |

| Solubility | High |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential in treating infections caused by various bacterial strains. The compound's mechanism of action involves the inhibition of bacterial DNA gyrase, similar to other quinolone derivatives, which is crucial for bacterial DNA replication.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Preliminary studies suggest that it may act as an inhibitor of specific cancer cell lines, including ovarian cancer cells. The compound's structure allows it to interact with cellular targets involved in cancer progression, potentially leading to reduced cell viability and proliferation .

Pharmacokinetic Profile

This compound has been characterized as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can significantly affect drug metabolism and pharmacokinetics, suggesting that it may lead to drug-drug interactions when co-administered with other medications .

Inhibition Profiles

| Enzyme | Inhibition Effect |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | Yes |

| CYP2D6 | No |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Potential

In vitro assays on ovarian cancer cell lines showed that the compound reduced cell viability significantly at concentrations as low as 38 μM, indicating its potential as a lead compound for further development in anticancer therapies .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 3-(5-fluoropyridin-3-yl)-3-oxopropanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) . Key factors include:

- Temperature : Optimal yields are achieved at 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates .

- Catalyst : Acidic conditions (pH < 3) favor esterification over hydrolysis . Comparative studies with halogenated analogs suggest fluoropyridinyl derivatives may require inert atmospheres to prevent decomposition .

Q. How is the structural integrity of this compound validated post-synthesis?

- NMR Spectroscopy : Characteristic peaks include:

- ¹H NMR : δ 1.25–1.35 ppm (triplet, ethyl CH3), δ 4.15–4.25 ppm (quartet, ethyl CH2), and aromatic protons from the fluoropyridinyl ring (δ 7.5–8.5 ppm) .

- ¹³C NMR : Carbonyl carbons at δ 165–175 ppm and pyridinyl carbons at δ 120–150 ppm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the β-ketoester moiety in fluoropyridinyl derivatives?

The electrophilic carbonyl carbon undergoes nucleophilic attack, enabling:

- Knoevenagel Condensation : Reaction with aldehydes to form α,β-unsaturated ketones, facilitated by the electron-withdrawing fluorine atom on the pyridine ring .

- Michael Addition : Thiols or amines add to the α-position, with regioselectivity influenced by the fluoropyridinyl group’s electronic effects . Computational studies suggest fluorine’s inductive effect increases electrophilicity by 15–20% compared to non-fluorinated analogs .

Q. How does the 5-fluoropyridin-3-yl substituent influence biological interactions compared to phenyl analogs?

- Enzyme Binding : Fluorine enhances hydrogen-bonding with active-site residues (e.g., in kinases), improving binding affinity by 2–3-fold over non-fluorinated analogs .

- Metabolic Stability : The pyridine ring reduces susceptibility to oxidative metabolism compared to phenyl groups, as shown in microsomal assays .

- Toxicity Profiles : Fluorine substitution minimizes off-target interactions in cytotoxicity screens (IC50 > 50 µM in HEK293 cells) .

Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated β-ketoesters?

Discrepancies often arise from:

- Tautomerism : The keto-enol equilibrium in solution can shift NMR peaks. Locked enol forms in DMSO-d6 simplify interpretation .

- Isomeric Purity : Trace impurities from regioisomeric byproducts (e.g., 3-fluoropyridin-5-yl derivatives) require HPLC purification (C18 column, acetonitrile/water gradient) .

- Solvent Artifacts : Residual solvents like THF or DMF may obscure key peaks; rigorous drying is critical .

Methodological Tables

Q. Table 1: Optimization of Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Maximizes rate | |

| Catalyst (H2SO4) | 5–10 mol% | Prevents hydrolysis | |

| Reaction Time | 12–18 hours | >90% conversion |

Q. Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Ethyl CH3 | 1.25–1.35 | Triplet |

| Ethyl CH2 | 4.15–4.25 | Quartet |

| Pyridinyl C-F | 145–150 (¹³C) | C-F coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.